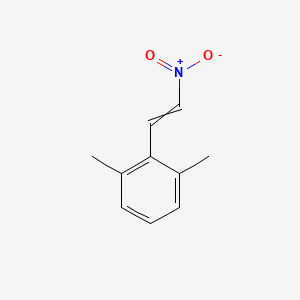![molecular formula C18H24O3 B11726252 (8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol](/img/structure/B11726252.png)
(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol is a deuterated derivative of a steroidal structure. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The deuteration can influence the compound’s physical, chemical, and biological properties, making it valuable for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol typically involves multiple steps, including the introduction of deuterium atoms. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized to achieve high yields and purity of the deuterated product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The compound can be reduced to form different deuterated derivatives.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction can produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol is used as a tracer in reaction mechanisms and kinetic studies. The presence of deuterium allows researchers to track the movement and transformation of the compound in various chemical processes.
Biology
In biological research, this compound can be used to study metabolic pathways and enzyme interactions. The deuterium atoms can provide insights into the stability and behavior of the compound in biological systems.
Medicine
In medicine, deuterated compounds are explored for their potential therapeutic benefits. The deuterium atoms can alter the pharmacokinetics and pharmacodynamics of the compound, potentially leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and products. The unique properties of deuterated compounds can enhance the performance and durability of various industrial applications.
Wirkmechanismus
The mechanism of action of (8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the binding affinity and stability of the compound with its targets. This can result in altered biological activity and effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol: The non-deuterated version of the compound.
Deuterated Steroids: Other deuterated steroids with similar structures and properties.
Uniqueness
The uniqueness of (8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol lies in its specific deuteration pattern. The presence of deuterium atoms can significantly alter the compound’s physical, chemical, and biological properties, making it distinct from its non-deuterated counterparts and other similar compounds.
Eigenschaften
Molekularformel |
C18H24O3 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D |
InChI-Schlüssel |
DILDHNKDVHLEQB-MLEVBVPTSA-N |
Isomerische SMILES |
[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)O)[2H])CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)

![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)


![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)

![6-Methoxy-5-nitrobenzo[d]thiazol-2-amine](/img/structure/B11726239.png)

